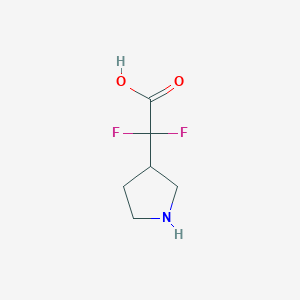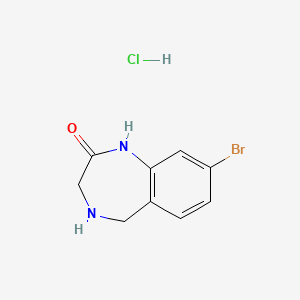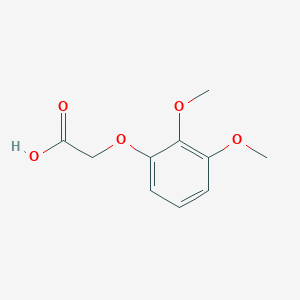
2-(2,3-Dimethoxyphenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dimethoxyphenoxy)acetic acid is an organic compound with the molecular formula C10H12O5 It is a derivative of phenoxyacetic acid, characterized by the presence of two methoxy groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxyphenoxy)acetic acid typically involves the reaction of 2,3-dimethoxyphenol with chloroacetic acid in the presence of a base. The reaction proceeds via nucleophilic substitution, where the phenoxide ion formed from 2,3-dimethoxyphenol attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 2,3-dimethoxyphenol, chloroacetic acid, base (e.g., sodium hydroxide)
Solvent: Aqueous or organic solvent (e.g., ethanol)
Temperature: Typically carried out at room temperature or slightly elevated temperatures
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
2-(2,3-Dimethoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones or carboxylic acids with altered functional groups.
Reduction: Alcohol derivatives.
Substitution: Compounds with new functional groups replacing the methoxy groups.
科学研究应用
2-(2,3-Dimethoxyphenoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(2,3-Dimethoxyphenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit or activate specific enzymes involved in metabolic processes, thereby exerting its effects.
相似化合物的比较
Similar Compounds
Phenoxyacetic acid: A simpler analog without methoxy groups.
2-(3,4-Dimethoxyphenoxy)acetic acid: Similar structure with methoxy groups at different positions.
2-(2,5-Dimethoxyphenoxy)acetic acid: Another analog with different methoxy group positions.
Uniqueness
2-(2,3-Dimethoxyphenoxy)acetic acid is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its overall efficacy in various applications.
属性
CAS 编号 |
90296-07-4 |
|---|---|
分子式 |
C10H12O5 |
分子量 |
212.20 g/mol |
IUPAC 名称 |
2-(2,3-dimethoxyphenoxy)acetic acid |
InChI |
InChI=1S/C10H12O5/c1-13-7-4-3-5-8(10(7)14-2)15-6-9(11)12/h3-5H,6H2,1-2H3,(H,11,12) |
InChI 键 |
CNMADBMUSVKBQT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC=C1)OCC(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine](/img/structure/B13591719.png)

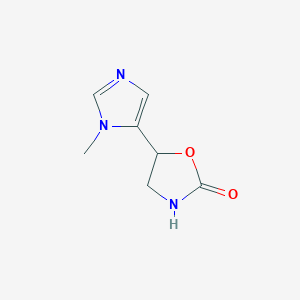

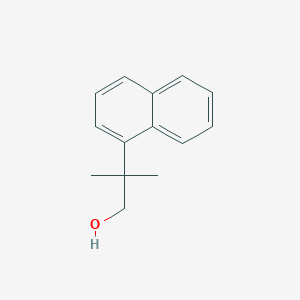

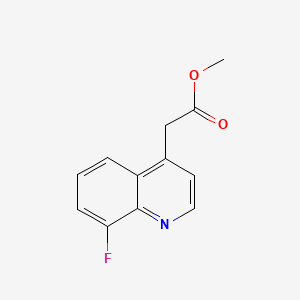
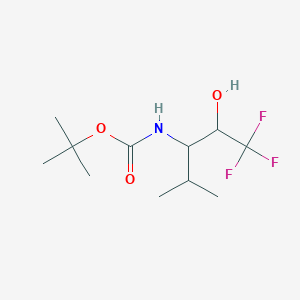
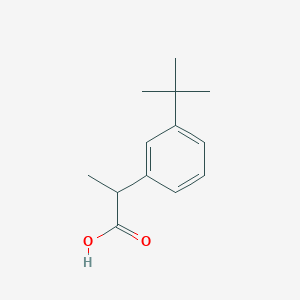
![1-(Methoxymethyl)-6-azaspiro[2.5]octanehydrochloride](/img/structure/B13591771.png)

